5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group, a methoxypropylamino group, and a carbonitrile group
Preparation Methods
The synthesis of 5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxypropylamino group: This can be done through nucleophilic substitution reactions, where the oxazole ring is reacted with 3-methoxypropylamine.
Addition of the carbonitrile group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the oxazole ring are replaced with other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells.
Comparison with Similar Compounds
When compared to similar compounds, 5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile: This compound has a methyl group on the phenyl ring, which may alter its chemical and biological properties.
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: The presence of a naphthyl group instead of a phenyl group can significantly change the compound’s reactivity and interactions.
5-[(3-Methoxypropyl)amino]-2-(2-thienyl)vinyl-1,3-oxazole-4-carbonitrile:
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3O2/c1-18-9-5-8-16-14-12(10-15)17-13(19-14)11-6-3-2-4-7-11/h2-4,6-7,16H,5,8-9H2,1H3 |
InChI Key |
QXDDQRFPDUNVNN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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